N-(4-Chloro-3-methoxyphenyl)acetamide
Overview
Description
N-(4-Chloro-3-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals. It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methoxyphenyl)acetamide typically involves the reaction of 4-chloro-3-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
4-Chloro-3-methoxyaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(4-Chloro-3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the activity of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in target organisms . In medicinal applications, it may interact with various biological pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-methoxyphenyl)acetamide: Known for its specific substitution pattern on the phenyl ring.
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure but with an additional chloro group.
N-(4-Chloro-3-methoxyphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and chloro substituents on the phenyl ring provide unique electronic and steric properties that influence its interactions with biological targets .
Properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCKQCYSAHBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600978 | |
Record name | N-(4-Chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-55-0 | |
Record name | N-(4-Chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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